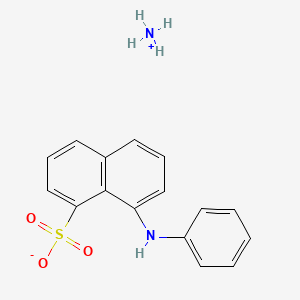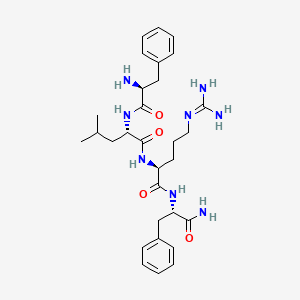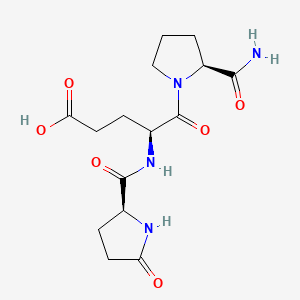
N-(4-Fluorophenyl)formamide
Vue d'ensemble
Description
N-(4-Fluorophenyl)formamide, also known as 4-Fluoroaniline, is a heterocyclic amine with a wide range of applications in both organic synthesis and scientific research. It is a versatile building block used to synthesize various compounds, including pharmaceuticals and agrochemicals. It can also be used as a starting material in the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and dyes. In addition, it can be used in the synthesis of various fluorinated compounds, such as fluorinated polymers and fluorinated dyes. Furthermore, it can be used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and anti-tumor drugs.
Applications De Recherche Scientifique
Medicinal Chemistry
- N-(4-Fluorophenyl)formamide derivatives have been identified as potent and selective inhibitors in medicinal chemistry. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides show efficacy as Met kinase inhibitors. One such analogue demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model, leading to its advancement into clinical trials (Schroeder et al., 2009).
Crystal Growth & Design
- The compound plays a role in crystal growth and polymorphism. For example, 3-fluoro-N-(3-fluorophenyl) benzamide shows concomitant polymorphism due to disorder in its crystal structure, affecting molecular conformation and packing (Chopra & Row, 2008).
Organic Chemistry
- In organic chemistry, N-substituted formamides, including this compound, have been utilized in palladium-catalyzed aminocarbonylation reactions. This method is significant for synthesizing various products without the need for toxic carbon monoxide gas (Sawant et al., 2011).
Molecular Biology
- Formamide derivatives, including this compound, have applications in molecular biology. Formamide facilitates the formation of nucleic bases necessary for nucleic acids, thus playing a crucial role in the origin of nucleic acids (Costanzo et al., 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a formamide derivative, and formamides are known to be key intermediates in the synthesis of functional or biologically active molecules . .
Mode of Action
The mode of action of N-(4-Fluorophenyl)formamide is not explicitly described in the available literature. As a formamide derivative, it may participate in reactions similar to other formamides. For instance, formamides can undergo reductive formylation, a process that involves the generation of formoxy borohydride species in situ . This reaction is critical for the success of N-formylation reactions . .
Biochemical Pathways
Formamides, in general, are valuable raw materials for various heterocycles, formamidines, and isocyanides . They can also be exploited as surrogates of isocyanates for the synthesis of ureas and carbamates . .
Result of Action
As a formamide derivative, it may share some properties with other formamides, which are known to be key intermediates in the synthesis of functional or biologically active molecules . .
Propriétés
IUPAC Name |
N-(4-fluorophenyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPDLPLGFRDHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20285115 | |
| Record name | N-(4-Fluorophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-25-6 | |
| Record name | 459-25-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Fluorophenyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20285115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-FLUOROFORMANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Methyl-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1330200.png)






